molecular formula C18H13ClN4O3 B5548920 N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No. B5548920
M. Wt: 368.8 g/mol
InChI Key: OUWZZZOUGSCRTL-AWQFTUOYSA-N
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Description

N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H13ClN4O3 and its molecular weight is 368.8 g/mol. The purity is usually 95%.
The exact mass of the compound N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide is 368.0676180 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Dynamics

A study by Pillai et al. (2017) investigated the vibrational spectroscopy of a similar pyrazole derivative, N'-(diphenylmethylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. This research is relevant because it provides insights into the electronic structure and stability of such compounds, which are crucial for their scientific applications. The study found that these compounds have significant nonlinear optical (NLO) properties, indicating potential applications in photonics and telecommunications (Pillai et al., 2017).

Antimicrobial Properties

Ningaiah et al. (2014) synthesized a novel series of pyrazole integrated 1,3,4-oxadiazoles, showing significant antimicrobial activities. These compounds, which include derivatives similar to the queried compound, could be considered as potential antimicrobial agents (Ningaiah et al., 2014).

Biological Activity and Molecular Docking

Asegbeloyin et al. (2014) focused on the biological activity of N'-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes. The study demonstrated that these compounds are potent against human leukemia cells, suggesting potential applications in cancer treatment. Molecular docking results indicated that these compounds could be potential inhibitors of critical enzymes (Asegbeloyin et al., 2014).

Antidiabetic and Antioxidant Activities

Karrouchi et al. (2020) explored the antidiabetic and antioxidant activities of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. The molecular docking studies revealed that this compound could exhibit anti-diabetic activity through the inhibition of specific enzymes. This indicates the potential of similar pyrazole derivatives in the treatment of diabetes (Karrouchi et al., 2020).

Anti-Tumor Agents

Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles, which showed promising anti-tumor activities against hepatocellular carcinoma. This study suggests the potential of such compounds in developing new cancer therapies (Gomha et al., 2016).

properties

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3/c19-13-7-17-16(25-10-26-17)6-12(13)9-20-23-18(24)15-8-14(21-22-15)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,22)(H,23,24)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWZZZOUGSCRTL-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

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